1-Methyl-5-oxopyrrolidine-3-acetonitrile
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Overview
Description
1-Methyl-5-oxopyrrolidine-3-acetonitrile is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by a pyrrolidine ring, which is a five-membered lactam, and an acetonitrile group attached to the third carbon of the ring.
Preparation Methods
The synthesis of 1-Methyl-5-oxopyrrolidine-3-acetonitrile typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated in good yields and can be further purified by recrystallization.
Chemical Reactions Analysis
1-Methyl-5-oxopyrrolidine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts or bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-3-acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxopyrrolidine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-3-acetonitrile can be compared with other similar compounds, such as:
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile: A structural isomer with similar properties but different spatial arrangement.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLKAKINVYANGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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